1-Isopropyl-1,4-diazepane
Overview
Description
1-Isopropyl-1,4-diazepane is a heterocyclic organic compound with the molecular formula C8H18N2. It features a diazepane ring substituted with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1,4-diazepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-diaminobutane with isopropyl halides under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound often involves continuous flow synthesis techniques. These methods offer advantages such as improved yield, reduced reaction times, and enhanced safety. The use of microreactors and automated systems allows for precise control over reaction parameters, making it feasible to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced diazepane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced diazepane derivatives.
Substitution: Substituted diazepane compounds.
Scientific Research Applications
1-Isopropyl-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Isopropyl-1,4-diazepane involves its interaction with specific molecular targets. In biological systems, it may interact with neurotransmitter receptors, modulating their activity. The compound’s effects are mediated through pathways involving gamma-aminobutyric acid (GABA) receptors, similar to other diazepane derivatives. This interaction can lead to anxiolytic, sedative, and muscle relaxant effects .
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Fludiazepam: Another benzodiazepine with similar pharmacological effects.
Nordazepam: A metabolite of diazepam with a longer half-life and similar therapeutic uses
Uniqueness: 1-Isopropyl-1,4-diazepane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other benzodiazepines, it features an isopropyl group, which can influence its pharmacokinetics and pharmacodynamics. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-propan-2-yl-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2)10-6-3-4-9-5-7-10/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGFJPJTBTYPNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481770 | |
Record name | 1-Isopropyl-homopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59039-61-1 | |
Record name | 1-Isopropyl-homopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(propan-2-yl)-1,4-diazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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